molecular formula C10H13N3O2 B8759388 1-(4-Nitrophenyl)pyrrolidin-3-ylamine CAS No. 218944-30-0

1-(4-Nitrophenyl)pyrrolidin-3-ylamine

Cat. No.: B8759388
CAS No.: 218944-30-0
M. Wt: 207.23 g/mol
InChI Key: ZKDWVPYZTDCGLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Nitrophenyl)pyrrolidin-3-ylamine is a useful research compound. Its molecular formula is C10H13N3O2 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

218944-30-0

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

1-(4-nitrophenyl)pyrrolidin-3-amine

InChI

InChI=1S/C10H13N3O2/c11-8-5-6-12(7-8)9-1-3-10(4-2-9)13(14)15/h1-4,8H,5-7,11H2

InChI Key

ZKDWVPYZTDCGLP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

100 g (0.4 mol) of N-[1-(4-nitrophenyl)-pyrrolidin-3-yl]acetamide (1) are introduced as a suspension into a solution containing 300 ml of 37% hydrochloric acid and 660 ml of water in a 2 l three-necked flask. The reaction medium is heated at 90° C. for 7 hours 45 minutes. After cooling, the medium is neutralized carefully with 300 ml of aqueous 35% sodium hydroxide (pH=approximately 8). The resulting solid is then filtered off, after which it is washed with water (until the washing waters are neutral). The product is then dried under vacuum over P2O5. 74 g (89%) of 1-(4-nitrophenyl)pyrrolidin-3-ylamine (2) are thus obtained in the form of a yellow solid.
Name
N-[1-(4-nitrophenyl)-pyrrolidin-3-yl]acetamide
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
660 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

100 g (0.4 mol) of N-[1-(4-nitrophenyl)pyrrolidin-3-yl]acetamide (1) was placed in suspension in a solution containing 300 ml of 37% hydrochloric acid and 660 ml of water in a 2 l three-necked flask. The reaction medium was heated at 90° C. for 7 hours 45 minutes. After cooling, the medium was neutralized gently with 300 ml of aqueous 35% sodium hydroxide (pH=8 approximately). The resulting solid was subsequently filtered off and then washed with water until the washing waters were neutral. The product was then dried under vacuum over P2O5. 74 g (89%) of 1-(4-nitrophenyl)pyrrolidin-4-ylamine (2) was thus obtained in the form of a yellow solid.
Name
N-[1-(4-nitrophenyl)pyrrolidin-3-yl]acetamide
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
660 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.